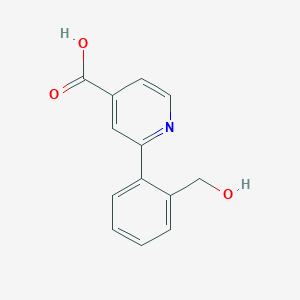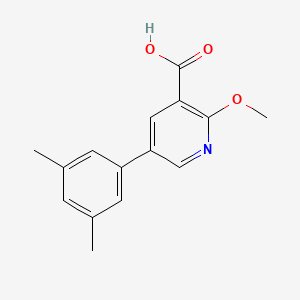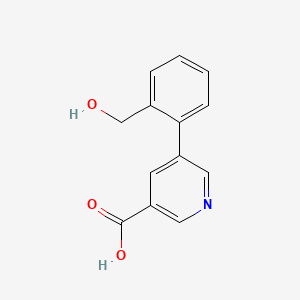
2-(2-Hydroxymethylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of isonicotinic acid derivatives has been reported in various studies . For instance, a series of new isoniazid derivatives, isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were synthesized and fully characterized . The co-crystals were produced via solid-state and solvent-assisted grinding methods .Molecular Structure Analysis
The molecular structure of isonicotinic acid, a core component of the compound , has been well-studied . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The dipole moment for different conformers of isonicotinic acid has been calculated, providing insights into its electronic properties .Chemical Reactions Analysis
The chemical reactions involving isonicotinic acid derivatives have been explored in several studies . For example, N-cyanomethyl-2-chloro isonicotinic acid (NCI) was identified as a potent plant immune inducer in a screen of 2-chloroisonicotinamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid, a related compound, include a molar mass of 123.111 g·mol−1, a white to off-white crystalline solid appearance, and a melting point of 310 °C .Wirkmechanismus
Target of Action
The primary target of 2-(2-Hydroxymethylphenyl)isonicotinic acid, a derivative of isoniazid, is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
2-(2-Hydroxymethylphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .
Pharmacokinetics
Isoniazid, a related compound, is known to be acetylated byN-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Result of Action
The result of the compound’s action is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective agent in the treatment of tuberculosis.
Action Environment
The action of 2-(2-Hydroxymethylphenyl)isonicotinic acid can be influenced by environmental factors. For instance, the solubility of isonicotinic acid, a related compound, in various organic solvents can be predicted using known equations for partition of solutes between water and organic solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Safety and Hazards
Zukünftige Richtungen
The future directions for the development of isonicotinic acid derivatives are promising. They have shown potential in the treatment of various diseases, including tuberculosis , and as plant immune inducers . Further development and fine-tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .
Biochemische Analyse
Biochemical Properties
It is known that isonicotinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Related compounds such as isoniazid, a derivative of isonicotinic acid, have been shown to have significant effects on cell function
Metabolic Pathways
Isonicotinic acid and its derivatives are known to interact with various enzymes and cofactors
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYVECNBIYBYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687089 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-90-2 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387021.png)
![2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387029.png)

